Phl p I allergen
Description
Contextualization of Phl p I as a Major Allergen Research Focus
Phl p 1 is recognized as the major allergen of Timothy grass pollen and is a primary focus in allergy research for several reasons. It is a Group 1 grass pollen allergen, a family of highly cross-reactive proteins found across various grass species. thermofisher.com Sensitization to Phl p 1 is exceptionally common, with studies indicating that over 90% of individuals with grass pollen allergies exhibit an IgE response to this specific protein. thermofisher.comeurannallergyimm.com This high prevalence underscores its clinical significance and makes it a crucial target for both diagnostic and therapeutic research.
Research has demonstrated that Phl p 1 is often the first allergen to which individuals become sensitized, suggesting a key role in the initiation of the allergic cascade to grass pollen. thermofisher.com Longitudinal studies in pediatric populations have shown that sensitization to Phl p 1 often precedes the development of antibodies to other grass pollen allergens. thermofisher.com Its potent immunogenicity is attributed to its ability to trigger a strong T helper 2 (Th2) cell response, which is characteristic of allergic inflammation. The protein's capacity to activate respiratory epithelial cells and induce the release of pro-inflammatory cytokines and chemokines further establishes it as a powerful initiator of the immune response. nih.govresearchgate.net
| Study Cohort | Percentage of Sensitization to Phl p 1 | Reference |
|---|---|---|
| General Grass-Sensitized Patients | Approximately 90% | wikipedia.org |
| European Adult and Pediatric Patients | 91% | wikipedia.org |
| Portuguese Patients with Grass Allergy | 97.87% | eurannallergyimm.com |
Historical Perspectives on Phl p I Allergen Discovery and Initial Characterization in Research
The journey to understanding Phl p 1 began with early research into the components of Timothy grass pollen responsible for eliciting allergic reactions. Initial studies focused on crude pollen extracts, which were known to cause hay fever. Over time, advancements in biochemical techniques allowed for the separation and characterization of individual protein components.
Phl p 1 was identified as a major allergenic component and was initially characterized as a glycoprotein with a molecular weight of approximately 30 kDa. Further research revealed that it belongs to the expansin family of proteins, which are involved in cell wall loosening in plants. This biological function, however, is thought to be independent of its allergenic properties.
A significant milestone in Phl p 1 research was the successful cloning and sequencing of its cDNA. This breakthrough enabled the production of recombinant Phl p 1 (rPhl p 1) in bacterial expression systems. The availability of rPhl p 1 has been instrumental in advancing the understanding of its structure and immunological properties, as it provides a pure and consistent source of the allergen, free from other pollen components. The recombinant protein has been shown to closely mimic the immunological properties of its natural counterpart, binding to IgE from the majority of grass pollen-allergic patients.
| Property | Description | Reference |
|---|---|---|
| Protein Family | Group 1 Grass Pollen Allergen, Expansin Superfamily | thermofisher.com |
| Molecular Weight (Natural) | Approximately 30 kDa (with isoforms of 37 kDa and 38 kDa) | thermofisher.com |
| Biochemical Nature | Glycoprotein | thermofisher.com |
Significance of this compound Research in Immunological and Molecular Biology Disciplines
The study of Phl p 1 has yielded significant insights within the fields of immunology and molecular biology, establishing it as a model allergen for investigating the mechanisms of allergic sensitization and the potential for novel therapeutic strategies.
In immunology, research on Phl p 1 has been pivotal in mapping the T-cell and B-cell epitopes that are recognized by the human immune system. The identification of these epitopes is crucial for understanding how the allergen initiates and propagates the allergic inflammatory response. Studies have shown that Phl p 1 contains multiple epitopes that can stimulate T-cells to produce Th2 cytokines, such as Interleukin-4, Interleukin-5, and Interleukin-13, which are key drivers of allergic inflammation.
From a molecular biology perspective, the availability of recombinant Phl p 1 has facilitated detailed structural studies, including X-ray crystallography, which have revealed its three-dimensional structure. This has allowed for the precise identification of the locations of IgE binding sites on the allergen's surface. This knowledge is being leveraged to design hypoallergenic variants of Phl p 1. These modified proteins have reduced IgE-binding capacity but retain their T-cell epitopes, making them promising candidates for safer and more effective allergen-specific immunotherapy.
Furthermore, Phl p 1 is extensively used as a tool to investigate the interaction between allergens and the airway epithelium. Research has shown that Phl p 1 can directly activate epithelial cells, leading to the production of a range of inflammatory mediators. nih.govresearchgate.net This interaction is believed to be a critical early event in the development of allergic airway inflammation.
Properties
CAS No. |
160227-82-7 |
|---|---|
Molecular Formula |
C16H19NO5 |
Synonyms |
Phl p I allergen |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Phl P I Allergen
Primary Structure Elucidation of Phl p I Allergen Isoforms
The primary structure of a protein, its amino acid sequence, is fundamental to its allergenic properties. Extensive research has been dedicated to elucidating the primary structure of Phl p I, revealing the existence of multiple isoforms.
Identification of Amino Acid Sequences and Isoform Variants
Through complementary DNA (cDNA) cloning and sequencing, researchers have identified several isoforms of the this compound. doi.orgnih.gov These isoforms are variants of the protein that have slight differences in their amino acid sequences. The World Health Organization and International Union of Immunological Societies (WHO/IUIS) Allergen Nomenclature Sub-committee has officially recognized two major isoallergens: Phl p 1.0101 and Phl p 1.0102. allergen.orgthermofisher.com
The deduced amino acid sequences of these isoforms show a high degree of identity, with only a few amino acid substitutions. These variations, although minor, can influence the allergen's interaction with the immune system, including IgE binding. nih.gov The mature Phl p I protein consists of approximately 240 amino acids. doi.org
| Isoallergen | GenBank Accession (Protein) | UniProt Accession |
|---|---|---|
| Phl p 1.0101 | CAA81613 | Q40967 |
| Phl p 1.0102 | CAA55390 | P43213 |
Leader Sequence Characterization
Like many proteins destined for secretion, Phl p I is synthesized with a leader sequence, also known as a signal peptide, at its N-terminus. This short peptide directs the newly synthesized protein to the secretory pathway and is subsequently cleaved off to yield the mature protein. Studies have shown that the this compound has a leader sequence of 23 amino acid residues. doi.orgnih.gov Interestingly, the leader sequence of Phl p I is identical to that of the homologous allergen from ryegrass, Lol p I. doi.org
Homology Modeling and Comparative Structural Analysis of this compound
By comparing the amino acid sequence and predicted structure of Phl p I with other known proteins, researchers can gain insights into its function and evolutionary relationships.
Structural Similarities within the Beta-Expansin Protein Superfamily
Phl p I is a member of the beta-expansin (EXPB) protein superfamily. thermofisher.com Expansins are plant proteins that play a crucial role in cell wall loosening and extension. nih.gov Structurally, beta-expansins, including Phl p I, are characterized by two distinct domains. Domain 1 exhibits distant homology to the catalytic site of family 45 glycoside hydrolases, while Domain 2 is homologous to group-2 grass pollen allergens. pnas.org This two-domain structure is a hallmark of the expansin superfamily.
Comparative Analysis with Other Group 1 Grass Pollen Allergens
Group 1 grass pollen allergens are highly conserved across different grass species, leading to significant cross-reactivity in allergic individuals. Sequence alignment studies have revealed a high degree of identity between Phl p I and other group 1 allergens. For instance, Phl p I shares approximately 85.9% sequence identity with Lol p I from perennial ryegrass (Lolium perenne) and 88.9% identity with Hol l I from velvet grass (Holcus lanatus). doi.org This high level of sequence homology is the molecular basis for the extensive cross-reactivity observed among different grass pollens.
| Allergen | Source Organism | Sequence Identity with Phl p I (%) |
|---|---|---|
| Lol p I | Perennial Ryegrass (Lolium perenne) | 85.9 |
| Hol l I | Velvet Grass (Holcus lanatus) | 88.9 |
Crystallographic and Spectroscopic Approaches to this compound Three-Dimensional Structure
Determining the three-dimensional (3D) structure of Phl p I is essential for understanding its interaction with antibodies and for the rational design of hypoallergenic variants for immunotherapy.
While X-ray crystallography provides a static picture of the protein's structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the protein's dynamics and behavior in solution. Although detailed spectroscopic studies specifically on Phl p I are limited in the publicly available literature, research on the related timothy grass pollen allergen, Phl p 6, has utilized NMR to investigate its pH-dependent protonation, demonstrating the utility of such methods in understanding the physicochemical properties of these allergens. acs.org
X-ray Crystallography Studies
Table 1: Crystallographic Data for this compound
| Parameter | Value |
| PDB ID | 1N10 |
| Experimental Method | X-ray diffraction |
| Resolution | 2.9 Å |
| Source Organism | Phleum pratense |
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
While Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional solution structures and dynamics of proteins, specific investigational studies using NMR for the complete structural elucidation of the this compound were not prominently detailed in the reviewed literature.
Conformational Features and Protein Folds
The this compound is a glycoprotein with a molecular weight ranging from 31 to 35 kDa. nih.gov It belongs to the beta-expansin (EXP-B) subclass of the expansin protein superfamily, which plays a role in the loosening of plant cell walls. nih.gov
Structurally, the protein is characterized by specific domains and folds that are crucial to its function and allergenicity. According to the UniProt database, Phl p I contains a double-psi beta-barrel (DPBB) domain, which is characteristic of the expansin superfamily. The protein fold is classified as having a Barwin-like endoglucanase fold and a specific PHL pollen allergen fold. The structural integrity and conformation of Phl p I are maintained by several disulfide bonds. The UniProt entry P43213 indicates the presence of disulfide bonds between cysteine residues at positions 64-92, 95-162, and 100-106 of the full-length protein. nih.gov These covalent linkages are essential for stabilizing the tertiary structure of the allergen.
Table 2: Domain and Fold Classification of Phl p I
| Classification Type | Identifier/Name | Database/Source |
| Protein Family | Expansin | Pfam |
| Subclass | Beta-expansin | Thermo Fisher Scientific |
| Domain | DPBB_1 | Pfam |
| Superfamily | Barwin-like endoglucanases | SUPERFAMILY |
| Fold | PHL pollen allergen | SUPERFAMILY |
This compound Conformational Dynamics and Flexibility Studies
Detailed studies focusing specifically on the conformational dynamics and flexibility of the this compound, for instance through molecular dynamics (MD) simulations, were not identified in the available research. While such studies have been conducted on other allergens, including others from the Phleum pratense family like Phl p 6, to understand how factors like pH affect their stability and local unfolding, similar specific data for Phl p I is not presently available. frontiersin.org
Post-Translational Modifications of this compound and Their Structural Implications
The native this compound undergoes several post-translational modifications (PTMs) that are critical to its final structure and can influence its recognition by the immune system. These modifications include the hydroxylation of proline residues and N-glycosylation. researchgate.net
Hydroxylation of Proline Residues
Protein sequencing has revealed that the this compound is subject to proline hydroxylation. Specifically, hydroxyproline (B1673980) residues have been identified at positions 5 and 8 of the mature protein sequence. researchgate.net This modification, the addition of a hydroxyl group to proline, is a known PTM in various plant proteins.
Further detailed glycoproteomic analysis has not only confirmed the presence of hydroxyproline (Hyp) but has also identified additional modifications on these residues. Research has shown that these hydroxyproline residues can be further substituted with one to three pentose residues (Hyp-Pen1–3), with Hyp-Pen1 and Hyp-Pen3 being the most abundant forms.
N-Glycosylation Patterns and Sites
Phl p I is a glycoprotein, and its carbohydrate moieties have been a focus of structural investigation. nih.gov Analysis of the protein's cDNA sequence predicted a single potential N-glycosylation site. thermofisher.com This site has been confirmed through protein and glycoproteomic analysis to be the asparagine residue at position 32 of the full-length protein (corresponding to Asn-9 of the mature protein). nih.gov
The N-glycan structures attached to Phl p I are complex and heterogeneous. At least eight different glycoforms have been identified. The core structure of these N-linked glycans includes Pen1dHex1Hex2–3HexNAc2. nih.gov Lectin binding studies have provided further insight into the composition of these glycans, showing strong reactivity with Aleuria aurantia agglutinin, which indicates the presence of fucose residues. Weaker binding was observed with Galanthus nivalis agglutinin and concanavalin A, suggesting the presence of mannose, glucose, or N-acetylglucosamine residues. thermofisher.com Deglycosylation of the native allergen results in a molecular mass decrease of about 2 kDa, confirming the presence of these carbohydrate structures. thermofisher.com
Table 3: Summary of Post-Translational Modifications in Phl p I
| Modification | Site (Mature Protein) | Description of Modification |
| Proline Hydroxylation | Proline-5, Proline-8 | Conversion of proline to hydroxyproline. |
| Hydroxyproline Glycosylation | Hydroxyproline-5, Hydroxyproline-8 | Attachment of one to three pentose residues. |
| N-Glycosylation | Asparagine-9 | Attachment of complex N-glycans (at least 8 glycoforms identified). |
Disulfide Bond Formations
The structural integrity and conformation of the this compound are significantly maintained by intramolecular disulfide bonds. These covalent linkages are formed by the oxidation of the thiol groups of cysteine residues within the protein's amino acid sequence. For the specific isoallergen Phl p 1.0102, detailed protein database records have identified the precise connectivity of these bonds.
Analysis of the Phl p I protein reveals the presence of three specific disulfide bonds that play a crucial role in stabilizing its tertiary structure. The connections are formed between the following cysteine residue pairs uniprot.org:
Cysteine at position 64 and Cysteine at position 92
Cysteine at position 95 and Cysteine at position 162
Cysteine at position 100 and Cysteine at position 106
These linkages effectively create loops in the polypeptide chain, contributing to the compact, folded structure of the allergen. This conformation is essential for the presentation of conformational IgE epitopes on the allergen's surface. While these bonds are critical for structural stability, studies have indicated that the formation of disulfide bonds in Phl p I does not appear to have a detectable effect on its IgE reactivity nih.gov.
Other Identified Modifications (e.g., deamidation, oxidation, glycation)
Beyond disulfide bonds, the this compound undergoes several other post-translational modifications that can influence its properties. Research has identified glycosylation and hydroxylation as notable modifications in the native form of this allergen nih.govdoi.org.
Hydroxylation: Another identified modification is the hydroxylation of proline residues. Comprehensive studies have demonstrated the presence of two hydroxyproline residues at positions 5 and 8 of the native this compound nih.govdoi.org. This modification has been shown to result in an increased IgE reactivity nih.gov.
Other Potential Modifications: While glycosylation and hydroxylation are well-documented, there is limited specific research available on other modifications such as deamidation, oxidation, or non-enzymatic glycation occurring in the this compound itself. However, studies on other grass pollen allergens, such as Phl p 5, have shown that modifications like oxidation and nitration can occur upon exposure to atmospheric pollutants like ozone and nitrogen dioxide mdpi.com. This suggests that similar modifications could potentially occur in Phl p I under certain environmental conditions, though direct evidence is currently lacking in the scientific literature.
Immunological Recognition and Receptor Interactions of Phl P I Allergen
Epitope Mapping Strategies for Phl p I Allergen B-Cell Epitopes
B-cell epitopes are the specific regions on the Phl p 1 allergen that are recognized by IgE antibodies, leading to the release of histamine and other mediators that cause allergic symptoms. nih.govthermofisher.com The mapping of these epitopes is essential for designing hypoallergenic vaccines that can induce protective IgG responses without triggering an allergic reaction. nih.gov A variety of techniques have been employed to elucidate the B-cell epitopes of Phl p 1.
Linear or continuous epitopes are defined by a continuous sequence of amino acids in the primary structure of the protein. nih.gov A common strategy to identify these epitopes involves synthesizing a series of overlapping peptides that span the entire length of the Phl p 1 allergen. nih.govmdpi.com These synthetic peptides are then tested for their ability to bind to IgE antibodies from the sera of grass pollen-allergic individuals.
One study utilized this approach to synthesize five peptides, each 28-32 amino acids in length, corresponding to the major IgE-binding regions of Phl p 1. nih.gov These peptides were found to be nonanaphylactic, as they lacked the three-dimensional structure necessary to cross-link IgE receptors on mast cells and basophils, yet they were able to induce protective IgG antibodies in animal models. nih.gov Another investigation synthesized a 30-amino acid peptide from the C-terminus of Phl p 1 (amino acids 212-241), a region known to contain major IgE epitopes. oup.comnih.gov
| Peptide Sequence | Location (Amino Acid Residues) | Key Finding |
| VRYTTEGGTKTEAEDVIPEGWKADTSYESK | 212-241 | Contains major IgE epitopes and can induce Phl p 1-specific antibody responses. oup.comnih.gov |
| Not Specified | Multiple regions | Five synthetic peptides derived from major IgE epitopes were shown to be hypoallergenic and capable of inducing protective IgG. nih.gov |
This table summarizes key findings from studies using synthetic peptides to identify linear B-cell epitopes of Phl p 1.
Conformational or discontinuous epitopes are formed by amino acid residues that are distant in the primary sequence but are brought into close proximity by the protein's three-dimensional folding. nih.gov For inhaled allergens like Phl p 1, these conformational epitopes are often the primary targets of the IgE response. nih.gov
Structural biology techniques, particularly X-ray crystallography, have been instrumental in visualizing the three-dimensional structure of Phl p 1 and identifying potential conformational epitopes. The crystal structure of Phl p 1 has been determined, providing a detailed map of the allergen's surface and allowing for the identification of surface-accessible regions that could interact with antibodies. rcsb.org By analyzing the structure, researchers can pinpoint residues that form patches on the protein's surface, which are likely candidates for conformational epitopes. One study identified three independently accessible IgE epitopes on the surface of Phl p 1. thermofisher.com
| Method | Resolution | Key Finding |
| X-ray Diffraction | 2.90 Å | Revealed the three-dimensional structure of Phl p 1, enabling the identification of surface-exposed regions as potential conformational epitopes. rcsb.org |
This table highlights the contribution of structural biology to understanding the conformational B-cell epitopes of Phl p 1.
Phage display is a powerful molecular biology technique used to identify epitopes by displaying a library of peptides or protein fragments on the surface of bacteriophages. nih.govyoutube.com This technology allows for the screening of vast numbers of potential epitopes against antibodies to identify those that bind with high affinity. mdpi.com
In the context of Phl p 1, phage display can be used to present random peptide libraries to IgE antibodies from allergic patients. The phages that display peptides binding to the IgE are then isolated and the peptide sequence is determined, revealing the epitope. This method has been successfully used to characterize epitopes for both murine and human antibodies to other allergens, such as the birch pollen allergen Bet v 1, and to elucidate the epitopes of a murine monoclonal antibody to the house dust mite allergen Der p 1, demonstrating its applicability in allergy research. uq.edu.au
Site-directed mutagenesis is a technique used to introduce specific mutations into a DNA sequence, resulting in a modified protein. uni-tuebingen.de This method is invaluable for confirming the importance of specific amino acid residues within an epitope. atcmeetingabstracts.com
Once a potential B-cell epitope has been identified on Phl p 1, site-directed mutagenesis can be used to substitute one or more amino acids within that epitope. The effect of these mutations on IgE antibody binding is then assessed. A significant reduction or complete loss of IgE binding after mutation confirms that the altered residues are critical components of the epitope. This approach provides a high level of precision in defining the key amino acids involved in the allergen-antibody interaction.
Through various epitope mapping studies, it has become evident that not all parts of the Phl p 1 molecule are equally recognized by the immune system. Certain regions, known as immunodominant regions or "hot spots," are preferentially targeted by the IgE antibodies of a majority of allergic individuals. thermofisher.com
Research has shown that the C-terminal region of Phl p 1 is a prominent immunodominant domain, containing major IgE epitopes. thermofisher.com In one study, five continuous epitope-containing areas were identified that bound, on average, 40% of Phl p 1-specific IgE antibodies from allergic patients. nih.gov The identification of these immunodominant regions is of high clinical relevance, as they represent key targets for the development of epitope-based immunotherapies.
| Immunodominant Region | Key Characteristics |
| C-terminal domain | Contains a prominent IgE epitope; this intact folded domain is a primary target of patient IgE antibodies. thermofisher.com |
| Five continuous epitope areas | Collectively bind to an average of 40% of Phl p 1-specific IgE antibodies. nih.gov |
This table outlines the identified immunodominant regions of the Phl p 1 allergen.
Identification and Characterization of this compound T-Cell Epitopes
T-cell epitopes are short peptides derived from the processing of the Phl p 1 allergen by antigen-presenting cells. These peptides are then presented on the cell surface by Major Histocompatibility Complex (MHC) class II molecules to CD4+ T-helper cells. The recognition of these epitopes by T-cells is a critical step in the initiation and regulation of the allergic immune response.
The identification of T-cell epitopes is crucial for the development of peptide-based immunotherapies that aim to induce T-cell tolerance. To this end, researchers have established T-cell lines and clones specific for Phl p 1 from the blood of grass pollen-allergic patients. nih.gov These T-cells are then used to screen overlapping synthetic peptides covering the entire Phl p 1 sequence to identify the specific peptides that stimulate a T-cell response.
A study involving nine allergic patients led to the identification of fifteen T-cell epitopes on the Phl p 1 molecule. nih.gov Further research has shown that Phl p 1 harbors multiple T-cell epitopes, with some being species-specific and others cross-reacting with group I allergens from other grass species. nih.gov Interestingly, the pattern of epitope recognition could not be correlated with particular HLA haplotypes, and a restricted T-cell receptor V beta gene usage was not observed. nih.gov Another study identified 43 distinct antigenic regions recognized by T-cells, with nine of these being dominant and accounting for 51% of the total response. nih.gov
| Number of Identified Epitopes | Study Population | Key Findings |
| 15 | 9 allergic patients | Both species-specific and cross-reactive T-cell epitopes exist. nih.gov |
| 43 (9 dominant) | 43 allergic donors | Th2 cytokines were predominant; immunodominance was observed at both the epitope and antigen level. nih.gov |
This table summarizes the findings from studies on the identification and characterization of Phl p 1 T-cell epitopes.
Overlapping Peptide Strategies for T-Cell Epitope Mapping
The identification of T-cell epitopes, the specific segments of an allergen recognized by T-cells, is a fundamental step in understanding the cellular immune response to Phl p 1. A widely used and effective method for this purpose is the overlapping peptide strategy. This technique involves synthesizing a series of short, overlapping peptides that collectively span the entire amino acid sequence of the allergen. molecularcloud.orgnih.gov
In the context of Phl p 1, researchers have employed libraries of overlapping synthetic peptides to map T-cell reactivity. For instance, T-cell lines and clones from grass pollen-allergic patients have been tested for their proliferative responses to a panel of overlapping dodecapeptides (12 amino acids in length) covering the full length of the Phl p 1 molecule. nih.gov This systematic screening allows for the precise identification of the peptide sequences that are recognized by Phl p 1-specific T-cells.
Similarly, other studies have utilized 15-mer peptides, overlapping by a set number of amino acids, to comprehensively screen for T-cell epitopes across not only Phl p 1 but also other significant Phleum pratense allergens. molecularcloud.orgnih.gov The reactivity of peripheral blood mononuclear cells (PBMCs) from allergic individuals to these peptides is often assessed using methods like the enzyme-linked immunospot (ELISPOT) assay, which can quantify cytokine production (e.g., IL-5, IFN-γ) at the single-cell level. nih.gov Through these approaches, a comprehensive map of T-cell epitopes on the Phl p 1 allergen can be generated, providing valuable insights into the immunodominant regions of the molecule.
Cross-Reacting and Species-Specific T-Cell Epitopes
The high degree of sequence homology among group 1 grass pollen allergens often leads to T-cell cross-reactivity, where T-cells primed by Phl p 1 can also recognize homologous allergens from other grass species. However, the existence of species-specific T-cell epitopes has also been demonstrated, contributing to the complexity of the immune response to grass pollen.
Studies involving T-cell clones specific for Phl p 1 have revealed the presence of both cross-reacting and non-cross-reacting (species-specific) T-cell epitopes. nih.gov Cross-reactivity has been observed with grass pollen extracts from other common grasses such as Dactylis glomerata (orchard grass), Poa pratensis (Kentucky bluegrass), and Lolium perenne (perennial ryegrass). nih.gov This cross-reactivity is attributed to the conservation of T-cell epitope sequences across different grass species.
Research has shown a significant correlation between the conservation of a Phl p 1 peptide sequence across multiple pollens and its likelihood of being recognized by T-cells in allergic individuals. nih.gov Peptides that are highly conserved are more frequently immunogenic. nih.gov Conversely, variations in the amino acid sequence of these epitopes between different grass species can lead to species-specific T-cell recognition.
For example, studies on the major allergen from Bahia grass, Pas n 1, have identified dominant T-cell epitopes that exhibit both cross-reactivity with homologous peptides from Lol p 1 and Cyn d 1, and species-specific reactivity. karger.com This indicates that while some T-cell responses are broadly reactive to group 1 allergens, others are more specific to the sensitizing allergen.
| Epitope Type | Description | Implication | Supporting Evidence |
|---|---|---|---|
| Cross-Reacting | T-cell epitopes on Phl p 1 that are conserved in homologous allergens of other grass species. | T-cells sensitized to Phl p 1 can be activated by pollen from other grasses, leading to broader allergic reactivity. | Studies showing T-cell clone reactivity to extracts from Dactylis glomerata, Poa pratensis, and Lolium perenne. nih.gov |
| Species-Specific | T-cell epitopes on Phl p 1 that have unique amino acid sequences not found in homologous allergens of other grass species. | Contributes to a more targeted immune response to timothy grass pollen. | Identification of non-cross-reacting T-cell epitopes in Phl p 1. nih.gov Evidence from Pas n 1 studies showing both cross-reactive and species-specific T-cell recognition. karger.com |
Molecular Mechanisms of this compound Binding to Immune Receptors
The binding of Phl p 1 to IgE antibodies is the critical event that initiates the allergic reaction. This interaction is highly specific and is governed by the molecular structures of both the allergen and the antibody.
IgE Antibody Binding Specificity
The majority of individuals with grass pollen allergy, estimated to be over 90%, have IgE antibodies that recognize Phl p 1. thermofisher.com The binding of these IgE antibodies is directed towards specific regions on the Phl p 1 molecule known as IgE epitopes. Research has identified multiple IgE epitopes on Phl p 1, indicating that different IgE antibodies can bind to various sites on the allergen surface. thermofisher.comnih.gov
Studies using synthetic peptides and recombinant fragments of Phl p 1 have successfully mapped some of these IgE binding sites. Notably, IgE epitopes have been located on both the N-terminal and C-terminal domains of the protein. nih.gov The C-terminal region, in particular, has been identified as containing a prominent IgE epitope. thermofisher.com The fact that Phl p 1 can simultaneously bind multiple IgE antibodies suggests a high density of distinct IgE epitopes on its surface, which may contribute to its high allergenic potential. nih.gov
Role of Complementarity-Determining Regions (CDRs) and Framework Regions
The specificity of the interaction between an IgE antibody and an allergen like Phl p 1 is determined by the antibody's variable region. This region is composed of a heavy chain (VH) and a light chain (VL), each containing three complementarity-determining regions (CDRs) embedded within more conserved framework regions (FRs). The CDRs are hypervariable loops that form the antigen-binding site, or paratope, and are primarily responsible for the direct contact with the epitope on the allergen.
Analysis of the variable gene segments used by Phl p 1-specific human IgE antibodies has shown a preference for the IGHV3 subgroup for the heavy chain. nih.gov While the CDRs play the principal role in epitope recognition through specific amino acid interactions, the framework regions provide the structural scaffold for the CDR loops. The conformation of the FRs influences the positioning of the CDRs, thereby indirectly affecting the binding affinity and specificity of the antibody-allergen interaction. While direct structural studies of a Phl p 1-IgE complex detailing the specific CDR and FR contacts are limited, the principles of antibody-antigen recognition suggest that a precise fit between the Phl p 1 epitope and the antibody's paratope, shaped by both CDRs and FRs, is essential for high-affinity binding.
Cross-linking of Receptor-Bound IgE by Allergen
The activation of mast cells and basophils, leading to the release of histamine and other inflammatory mediators, is triggered by the cross-linking of IgE antibodies bound to their high-affinity receptors (FcεRI) on the cell surface. researchgate.net For this cross-linking to occur, a single allergen molecule must be able to simultaneously bind to at least two IgE antibodies.
Phl p 1 is particularly effective at inducing this cross-linking due to the presence of multiple, spatially distinct IgE epitopes on its surface. nih.gov The ability of Phl p 1 to bind several IgE molecules at once, a phenomenon described as high-density IgE recognition, facilitates the aggregation of FcεRI receptors. nih.gov This receptor clustering initiates a signaling cascade within the cell, culminating in degranulation and the release of pre-formed and newly synthesized mediators of the allergic response. researchgate.net Studies have demonstrated that the degree of effector cell degranulation is influenced by both the concentration of IgE and the number of epitopes on the Phl p 1 allergen. This efficient cross-linking capacity is a key factor in the high allergenic activity of Phl p 1.
Cross-Reactivity Patterns of this compound with Related Allergenic Proteins
Cross-reactivity is a common phenomenon in allergy, where IgE antibodies originally raised against one allergen can also recognize and bind to structurally similar allergens from different sources. Phl p 1 exhibits extensive cross-reactivity with other group 1 grass pollen allergens, which is a major reason why individuals allergic to timothy grass often react to a wide range of other grasses.
This high level of cross-reactivity is rooted in the significant amino acid sequence identity shared among group 1 allergens, particularly within the Pooideae subfamily of grasses, which includes timothy grass, ryegrass, and Kentucky bluegrass. thermofisher.com Phl p 1 shares approximately 90% sequence identity with other group 1 allergens from this subfamily. thermofisher.com This structural similarity extends to the three-dimensional conformation of the proteins, resulting in the conservation of IgE-binding epitopes. Consequently, IgE antibodies specific for Phl p 1 can readily bind to its homologs in other grasses.
Furthermore, a considerable degree of cross-reactivity has been observed between Phl p 1 and group 1 allergens from more distantly related grass subfamilies, such as Chloridoideae (e.g., Bermuda grass - Cynodon dactylon) and Panicoideae (e.g., Bahia grass - Paspalum notatum). nih.govnih.gov Although the sequence identity is lower with these allergens compared to those within the Pooideae subfamily, it is still sufficient for IgE cross-recognition. For instance, Cyn d 1, the group 1 allergen from Bermuda grass, is immunologically distinct to some extent from Phl p 1, but still shares cross-reactive epitopes. thermofisher.com
Interestingly, a major IgE-reactive segment of Phl p 1 also shows a sequence identity of about 40% with the group 2/3 family of grass pollen allergens, suggesting a potential for some level of cross-reactivity beyond group 1 allergens. thermofisher.com
| Related Allergen | Grass Species | Subfamily | Degree of Cross-Reactivity with Phl p 1 | Basis of Cross-Reactivity |
|---|---|---|---|---|
| Lol p 1 | Perennial Ryegrass (Lolium perenne) | Pooideae | High | ~90% amino acid sequence identity. thermofisher.com |
| Poa p 1 | Kentucky Bluegrass (Poa pratensis) | Pooideae | High | High sequence homology within the Pooideae subfamily. thermofisher.com |
| Cyn d 1 | Bermuda Grass (Cynodon dactylon) | Chloridoideae | Moderate | Shared IgE epitopes, though some immunological distinction exists. thermofisher.com |
| Pas n 1 | Bahia Grass (Paspalum notatum) | Panicoideae | Moderate | Clinically relevant IgE cross-reactivity demonstrated. nih.gov |
| Group 2/3 Allergens | Various Grasses | N/A | Potential | ~40% sequence identity in a major IgE-reactive segment. thermofisher.com |
Sequence Homology and Structural Similarity-Driven Cross-Reactivity
The extensive cross-reactivity observed among grass pollen allergens is largely attributable to the high degree of amino acid sequence identity and structural homology they share, particularly within the group 1 allergens. Phl p 1, the major allergen of timothy grass (Phleum pratense), demonstrates significant sequence conservation with its counterparts in other grass species, especially within the Pooideae subfamily. thermofisher.comnih.gov
Research has shown that Phl p 1 shares approximately 90% sequence identity with group 1 allergens from other members of the Pooideae subfamily. thermofisher.com This high level of similarity means that IgE antibodies produced in response to Phl p 1 can also recognize and bind to homologous allergens from other grasses, leading to allergic symptoms upon exposure to a variety of grass pollens.
Studies comparing the amino acid sequences of group 1 allergens have provided specific data on their homology. For instance, the sequence identity between Phl p 1 and Hol l 1 (from velvet grass, Holcus lanatus) is approximately 88.9%, with a homology of 93.1%. doi.org Similarly, the sequence identity between Phl p 1 and Lol p 1 (from perennial ryegrass, Lolium perenne) is about 85.9%, with a homology of 90.9%. doi.org Despite this high degree of conservation, minor differences in amino acid sequences, particularly in immunodominant regions, can influence the specific immune response to allergens from different grass species. doi.org
Table 1: Sequence Identity and Homology of Phl p 1 with Other Group 1 Grass Pollen Allergens
| Allergen | Source Organism | Subfamily | Sequence Identity with Phl p 1 (%) | Sequence Homology with Phl p 1 (%) |
| Hol l 1 | Velvet grass (Holcus lanatus) | Pooideae | 88.9 | 93.1 |
| Lol p 1 | Perennial ryegrass (Lolium perenne) | Pooideae | 85.9 | 90.9 |
| Pooideae subfamily allergens | Various grasses | Pooideae | ~90 | >90 |
Furthermore, a major IgE-reactive segment of Phl p 1 has a sequence identity of about 40% with the group 2/3 grass pollen allergens, which have an immunoglobulin domain-like structure. thermofisher.com This structural similarity can also contribute to a degree of cross-reactivity between these different allergen groups.
Mechanisms of Cross-Recognition by IgE Antibodies
The cross-recognition of Phl p 1 and related allergens by IgE antibodies is a direct consequence of their shared structural and sequential features at the molecular level. IgE antibodies bind to specific sites on allergens known as epitopes. Due to the high homology among group 1 grass pollen allergens, many of these IgE-binding epitopes are conserved across different species.
Phl p 1 possesses multiple continuous IgE epitopes, with a particularly prominent one located at the C-terminal end of the molecule. thermofisher.com This C-terminal domain is considered an immunodominant region, meaning it is a primary target for the IgE response in a majority of grass pollen-allergic individuals. researchgate.netlth.se Studies have identified an IgE-binding "hot spot" within this C-terminal region. nih.gov
The high allergenicity of Phl p 1 can be partly attributed to the high density of IgE recognition it supports. nih.gov This means that multiple IgE antibodies can bind simultaneously to a single Phl p 1 molecule without significant steric hindrance. This high-density binding facilitates the cross-linking of FcεRI receptors on the surface of mast cells and basophils, which is a potent trigger for the release of histamine and other inflammatory mediators, leading to allergic symptoms.
Research using recombinant fragments of Phl p 1 has helped to map these IgE-binding sites. A 95-amino acid long C-terminal fragment has been shown to be recognized by human monoclonal IgE antibodies, confirming the importance of this region in the allergic response. lth.se The conservation of these epitopes across different grass species is the molecular basis for the extensive cross-reactivity observed clinically.
Genetic Diversity and Evolutionary Aspects of Phl P I Allergen
Genomic Organization and Allelic Variation of Phl p 1 Allergen Genes
The genetic makeup of Phl p 1 is characterized by a notable degree of conservation interspersed with specific variations that have significant immunological implications.
Intraspecific and Interspecific Variations
Studies involving the screening of Timothy grass pollen DNA libraries have revealed that while the coding regions of Phl p 1 genes can be identical within the same species, there is considerable variation when compared to group 1 allergens from other grasses. nih.gov For instance, comparisons between Phl p 1 and its counterparts in ryegrass (Lol p 1) and velvet grass (Hol l 1) show sequence identities greater than 85% and homologies exceeding 90%. nih.gov This high degree of conservation underscores a shared biological function among these related allergens. nih.govnih.gov
Interestingly, two main isoforms of Phl p 1 have been identified, Phl p 1.0101 and Phl p 1.0102. allergen.org These isoforms exhibit a 94% identity in their mature protein sequences, with differences in 15 out of 240 amino acid residues. aai.org This level of variation can influence the binding of IgE antibodies, potentially affecting the diagnosis and treatment of grass pollen allergies. aai.org
Table 1: Sequence Identity of Phl p 1 with Homologous Allergens
| Allergen | Species | Subfamily | Sequence Identity with Phl p 1 |
|---|---|---|---|
| Lol p 1 | Lolium perenne (Perennial Ryegrass) | Pooideae | >85% nih.gov |
| Hol l 1 | Holcus lanatus (Velvet Grass) | Pooideae | >85% nih.gov |
| Other Pooideae species | - | Pooideae | 85-95% nih.gov |
| Other grass species | - | - | 60-70% nih.gov |
Genetic Risk Factors and Associations (e.g., HLA Class II region)
Genetic predisposition plays a significant role in the development of sensitization to specific allergens. Genome-wide association studies (GWAS) have identified a strong link between sensitization to Phl p 1 and the Human Leukocyte Antigen (HLA) class II region on chromosome 6. nih.govnih.gov The HLA system is crucial for presenting antigens to T-cells, thereby initiating an immune response. Specific HLA class II alleles are thought to be more efficient at presenting Phl p 1-derived peptides, leading to an increased risk of developing an allergic response. researchgate.net
A GWAS conducted on participants of the Tokyo Children's Health, Illness, and Development study found a significant association between Phl p 1 sensitization and the HLA class II region. nih.govnih.gov This finding has been corroborated by other studies, which have shown that single-nucleotide polymorphisms (SNPs) within the MHC class II genes are associated with sensitization to various inhalant allergens, including those from grass pollen. researchgate.net These genetic risk factors are related to immune response genes, highlighting the intricate interplay between an individual's genetic makeup and their susceptibility to allergies. nih.govnih.gov
Phylogenetic Analysis of Phl p 1 Allergen Family Members
Phylogenetic studies have been instrumental in mapping the evolutionary history of Phl p 1 and its relationship to other allergens, providing a framework for understanding cross-reactivity patterns.
Evolutionary Relationships with Other Grass Pollen Allergens
Phylogenetic tree analysis based on amino acid sequences demonstrates that group 1 allergens, including Phl p 1, cluster together, reflecting their shared ancestry and function. plos.orgresearchgate.net These allergens are restricted to the Poaceae (grass) family, indicating a common evolutionary origin within this plant lineage. nih.gov The high degree of sequence similarity among group 1 allergens from different grass species, such as Lol p 1 from ryegrass and Cyn d 1 from Bermuda grass, supports their close evolutionary relationship. nih.govnih.gov This relationship is the molecular basis for the extensive IgE cross-reactivity observed in patients with grass pollen allergy, where sensitization to one grass species often leads to reactivity with others. nih.govkarger.com
Phylogenetic analyses also reveal that while some allergen groups like group 1 are specific to grasses, others such as group 12 (profilins) are found across the entire plant kingdom. nih.gov This suggests different evolutionary trajectories and functional constraints for various allergen families. nih.govoup.com
Protein Family Classification (e.g., Beta-Expansin)
Phl p 1 belongs to the beta-expansin (EXPB) subfamily of the expansin protein superfamily. nih.govthermofisher.com Expansins are proteins involved in the loosening and extension of plant cell walls, a crucial process for plant growth and development. nih.govnih.gov Specifically, beta-expansins in pollen are thought to facilitate the growth of the pollen tube through the stigma and style of the flower. nih.govnih.gov
The expansin superfamily is divided into four families based on sequence analysis: alpha-expansin (EXPA), beta-expansin (EXPB), expansin-like A (EXLA), and expansin-like B (EXLB). nih.gov All group 1 grass pollen allergens are classified within the EXPB subfamily. nih.gov This functional classification provides a biological context for the allergen, linking its role in plant physiology to its allergenic properties.
Evolutionary Pressures Shaping Phl p 1 Allergen Sequence Divergence
The sequence diversity observed in Phl p 1 and its homologs is the result of various evolutionary pressures. While a high degree of conservation is maintained due to functional constraints related to its role as an expansin, there is also evidence of diversification. nih.govoup.com It has been suggested that the amino acid differences in immunodominant positions may have arisen due to selective pressures, although the exact nature of these pressures is still under investigation. nih.gov
One hypothesis is that these variations could be a result of co-evolution with plant pathogens or other environmental factors. However, studies also indicate that many allergen-coding genes, including those for expansins, may have undergone purifying selection, which acts to remove deleterious mutations and maintain protein function. oup.comresearchgate.net The diversification that is observed, particularly in epitope regions, could be a result of genetic drift or different selection pressures in various evolutionary lineages. researchgate.net This interplay between conservation and diversification has resulted in the array of group 1 allergen variants seen today, each with its unique immunological profile.
Transcriptional Regulation of Phl p I Allergen Gene Expression in Research Models
The expression of the gene encoding the this compound, a major trigger of grass pollen allergy, is not static. Instead, it is dynamically controlled by a variety of internal and external factors. Research using plant models has begun to unravel the complex transcriptional networks that govern when and how much Phl p I protein is produced. These studies highlight that the regulation of Phl p I gene expression is influenced by both developmental stages of the plant and by environmental stressors.
Investigations into pollen development have revealed that the expression of allergen-related genes is often under tight temporal control. mdpi.com For instance, studies on lily pollen have shown that the transcripts for allergen proteins like profilin and polcalcin, which are structurally related to other known pollen allergens such as Phl p 12 and Phl p 7, accumulate to high levels specifically in mature pollen. mdpi.com This developmental regulation ensures that the allergen is produced in large quantities at the precise stage it is to be released.
Furthermore, environmental conditions play a crucial role in modulating the expression of grass pollen allergens. Research using maize and rice as model systems for grass species has demonstrated that abiotic stresses can significantly alter the transcription of the gene for group-1 allergens (β-expansins), the family to which Phl p I belongs. frontiersin.org These studies show that the plant's response is highly dependent on the specific stressor, with different conditions leading to either an increase or decrease in allergen gene expression. frontiersin.org For example, flooding stress was found to increase the expression of the β-expansin gene in rice, while drought and salt stress led to a decrease in its expression. frontiersin.org This differential expression suggests the involvement of complex signaling pathways that allow the plant to adapt its protein production in response to environmental challenges. frontiersin.orgscirp.org
The molecular machinery behind this regulation involves transcription factors that bind to specific DNA sequences, known as cis-regulatory elements, in the promoter region of the gene. aphapublications.org In plants, transcription factor families such as MYB and WRKY are well-known for their role in regulating stress-responsive genes. mdpi.com It is hypothesized that these or similar transcription factors are involved in controlling Phl p I expression. The activation of these regulatory proteins is the final step in a signaling cascade initiated by the plant's perception of environmental cues. scirp.org
Detailed findings from studies on how environmental stress affects group-1 grass allergen gene expression in model plants are summarized below.
| Research Model | Environmental Stressor | Observed Effect on Group-1 Allergen (β-expansin) Gene Expression | Reference |
| Rice (Oryza sativa) | Flooding | Upregulation | frontiersin.org |
| Rice (Oryza sativa) | Salinity | Downregulation | frontiersin.org |
| Rice (Oryza sativa) | Drought | Downregulation | frontiersin.org |
| Maize (Zea mays) | Flooding | Downregulation | frontiersin.org |
| Maize (Zea mays) | Salinity | Upregulation | frontiersin.org |
| Maize (Zea mays) | Drought | Upregulation | frontiersin.org |
These findings from various research models indicate that the transcriptional regulation of the this compound gene is multifaceted, integrating developmental programs with responses to a fluctuating environment. mdpi.comfrontiersin.org Understanding these regulatory pathways is essential for predicting how factors like climate change might affect pollen allergen production and, consequently, the severity of seasonal allergies. researchgate.net
Advanced Research Methodologies for Phl P I Allergen Study
Recombinant Expression and Purification Techniques for Phl p I Allergen Variants
The production of recombinant Phl p 1 (rPhl p 1) is crucial for research, as it provides a pure and well-characterized source of the allergen, free from other pollen components. Various expression systems have been utilized to produce rPhl p 1 and its variants, each with distinct advantages.
Escherichia coli (E. coli) is a widely used prokaryotic host for the expression of recombinant proteins due to its rapid growth, high yield, and well-understood genetics. thermofisher.comresearchgate.net Recombinant Phl p 1 produced in E. coli is typically non-glycosylated, which can be advantageous for studying the protein backbone's specific immunogenicity. thermofisher.com
The process generally involves cloning the cDNA encoding Phl p 1 into an expression vector, which is then introduced into an E. coli strain like BL21(DE3). d-nb.info Allergen synthesis can be induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG). d-nb.info However, a common challenge with E. coli expression is the formation of insoluble inclusion bodies. d-nb.info To overcome this, fusion tags such as Maltose Binding Protein (MBP) can be used to enhance solubility. d-nb.info
Studies have successfully obtained significant yields of rPhl p 1 from E. coli cultures, with one study reporting 10 mg of Phl p 1 from 1 liter of culture medium with an electrophoretic purity of at least 90%. researcher.life This rPhl p 1 demonstrated immunoreactivity by binding to IgE antibodies from the sera of allergic individuals. researcher.life
| Parameter | Finding | Source |
| Host System | Escherichia coli | thermofisher.comresearchgate.net |
| Common Strain | BL21(DE3) | d-nb.info |
| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) | d-nb.info |
| Common Issue | Inclusion body formation | d-nb.info |
| Solubility Enhancement | Maltose Binding Protein (MBP) fusion | d-nb.info |
| Reported Yield | 10 mg/L of culture medium | researcher.life |
| Reported Purity | ≥ 90% | researcher.life |
The methylotrophic yeast Pichia pastoris is a favored eukaryotic expression system for producing recombinant allergens. researchgate.net A key advantage of P. pastoris is its ability to perform post-translational modifications, including protein processing and folding, which can result in a recombinant protein that more closely resembles the native allergen. researchgate.netkarger.com This system has been successfully used for various grass group 1 allergens, including Phl p 1. researchgate.netkarger.com
Expression in P. pastoris can be designed for secretion of the recombinant protein into the culture medium, which simplifies the initial purification steps. karger.comresearchgate.net This is often achieved using vectors like pPICZαA, which includes the α-factor secretion signal from Saccharomyces cerevisiae. karger.com Compared to E. coli-derived allergens, those produced in eukaryotic systems like insect cells or P. pastoris have sometimes shown superior IgE recognition. d-nb.infokarger.com
Once expressed, recombinant Phl p 1 must be purified to a high degree for use in immunological studies. A multi-step chromatography approach is typically employed. inbio.com Common techniques include anion exchange and affinity chromatography. researcher.life Size exclusion chromatography (SEC) is also a valuable method for quality control, as it can assess purity, protein content, and conformation. capes.gov.br
For His-tagged recombinant proteins, immobilized metal affinity chromatography (IMAC) is a standard purification step. The final purified protein is often stored in a buffer such as phosphate-buffered saline (PBS) at -20°C or -80°C to maintain stability, with care taken to avoid repeated freeze-thaw cycles. inbio.comraybiotech.comrekombiotech.com Purity is commonly assessed by SDS-PAGE, with standards often exceeding 95%. inbio.comrekombiotech.com
| Purification Technique | Purpose | Source |
| Anion Exchange Chromatography | Separation based on charge | researcher.life |
| Affinity Chromatography | Separation based on specific binding interactions (e.g., IMAC for His-tags) | researcher.life |
| Size Exclusion Chromatography | Separation based on size; quality control of conformation and aggregation | capes.gov.br |
| Purity Assessment | SDS-PAGE | inbio.comrekombiotech.com |
In Vitro Immunological Assays for this compound-Specific Responses
A variety of in vitro assays are used to characterize the immunological reactivity of Phl p 1, particularly its interaction with IgE antibodies from allergic individuals.
ELISA is a cornerstone technique for detecting and quantifying Phl p 1-specific antibodies, especially IgE. aai.orgbio-techne.com In a typical setup, microtiter plates are coated with recombinant or natural Phl p 1. bio-techne.com Serum from grass pollen-allergic patients is then added, and any bound IgE is detected using a labeled anti-human IgE antibody. aai.orgbio-techne.com
This method is highly versatile and can be used for various purposes, including:
Screening for Phl p 1-specific IgE in patient sera. aai.org
Comparing the IgE-binding capacity of different Phl p 1 variants or fragments. aai.orglth.se
Assessing the cross-reactivity of antibodies with group 1 allergens from other grass species. fishersci.ie
Inhibition assays to determine the relative allergenicity of different preparations. capes.gov.br
One study using an in-house ELISA with rPhl p 1 detected specific IgE in 92% of sera from patients with confirmed grass pollen allergy. rekombiotech.com
Immunoblotting, or Western blotting, is another critical technique used to identify IgE-binding proteins. capes.gov.braai.org It involves separating proteins by size using SDS-PAGE, transferring them to a membrane (e.g., nitrocellulose), and then probing the membrane with patient sera to detect IgE binding to specific protein bands. nihs.go.jp
This method is particularly useful for:
Confirming the molecular weight of recombinant Phl p 1 and its IgE reactivity. capes.gov.br
Analyzing the IgE-binding profiles of different patients to natural and recombinant allergens. capes.gov.br
Investigating the IgE reactivity of different isoforms or fragments of Phl p 1. aai.org
Both ELISA and immunoblotting have been instrumental in confirming that recombinant Phl p 1 produced in various systems retains the critical IgE epitopes present on the natural allergen, making it a valid tool for allergy research and diagnostics. researcher.lifecapes.gov.br
Basophil Activation Assays for Mechanistic Understanding
Basophil activation tests (BATs) are functional in vitro assays that provide insight into the mechanistic aspects of IgE-mediated allergic reactions to Phl p 1. frontiersin.orgugent.be These assays measure the activation of basophils, key effector cells in type I hypersensitivity, upon stimulation with an allergen. ugent.beaai.org When the Phl p 1 allergen cross-links specific IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of basophils, it triggers cell activation. aai.org This activation leads to the upregulation of specific cell surface markers, such as CD63 and CD203c, which can be quantified using flow cytometry. frontiersin.orgugent.bedovepress.comnih.govfrontiersin.org
The principle of the BAT involves incubating a patient's whole blood sample, containing basophils, with varying concentrations of the Phl p 1 allergen. ugent.beexbio.cz If the individual is sensitized, their basophils will degranulate, and the expression of activation markers will increase. ugent.beaai.org The percentage of activated basophils (e.g., CD63+ cells) is then measured, providing a quantitative assessment of the allergic response. aai.orgexbio.cz
Studies have utilized BAT to investigate the allergenic capacity of different forms of Phl p 1. For instance, researchers have compared the ability of wild-type Phl p 1 to induce basophil degranulation against mutated or fragmented versions of the allergen to identify key IgE-binding epitopes and design hypoallergenic variants. aai.org The mean fluorescence intensity (MFI) of degranulation markers is often assessed to quantify the extent of activation. aai.org Furthermore, BAT has been employed to monitor changes in basophil reactivity and specificity during allergen-specific immunotherapy, correlating these cellular changes with clinical symptoms and specific IgE levels. exbio.cz While highly specific, the sensitivity of BAT can vary. frontiersin.org For grass pollen allergy, BAT has demonstrated high sensitivity (98%) but its specificity can be lower than other diagnostic methods. nih.gov
| Parameter Measured | Description | Application in Phl p 1 Research |
| Percentage of CD63+ basophils | Quantifies the proportion of basophils that have degranulated and expressed the CD63 marker on their surface upon allergen stimulation. aai.orgexbio.cz | Assessing the allergenic potential of different Phl p 1 variants and fragments. aai.org |
| Mean Fluorescence Intensity (MFI) of CD63/CD203c | Measures the average amount of activation marker expressed per basophil, indicating the intensity of the activation response. aai.org | Comparing the degranulation capacity induced by wild-type versus mutated Phl p 1. aai.org |
| Dose-response curves | Plots basophil activation against a range of allergen concentrations to determine sensitivity and reactivity. exbio.cz | Monitoring changes in basophil sensitivity during immunotherapy for timothy grass allergy. exbio.cz |
| Area Under the Curve (AUC) | A complex parameter calculated from dose-response curves to evaluate overall basophil activation changes. exbio.cz | Evaluating the efficacy of allergen-specific immunotherapy over time. exbio.cz |
Structural Biology Techniques Applied to this compound
The three-dimensional structure of Phl p 1 is fundamental to understanding its allergenic properties. Structural biology techniques have been instrumental in elucidating the molecular architecture of this allergen, revealing the spatial arrangement of its atoms and identifying the regions that interact with the immune system.
Advanced X-ray Crystallography and NMR Approaches
Further crystallographic studies, including complexes of allergens with antibody fragments, have provided even deeper insights. For example, the structure of the related grass pollen allergen Phl p 2 in complex with a human IgE-derived Fab fragment was determined at a resolution of 1.9 Å. rcsb.org Such studies are crucial for precisely mapping the conformational epitopes recognized by IgE antibodies. scispace.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique used to study the structure and dynamics of proteins in solution, which is closer to their native state. While X-ray crystallography provides a static picture, NMR can reveal information about the flexibility and movement of different parts of the allergen molecule. nih.gov Although detailed NMR studies specifically on Phl p 1 are less commonly cited in the provided context, the technique is generally applied to determine the structures of smaller allergens and can be challenging for larger complexes. nih.gov
| PDB ID | Description | Resolution (Å) | Method |
| 1N10 | Crystal Structure of Phl p 1, a Major Timothy Grass Pollen Allergen. rcsb.org | 2.90 | X-RAY DIFFRACTION |
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful alternative and complementary technique to X-ray crystallography for determining the structure of macromolecules. frontiersin.org In Cryo-EM, samples are flash-frozen in a thin layer of vitreous ice, preserving them in a near-native state. frontiersin.org This method is particularly advantageous as it does not require the often-difficult step of crystallization and typically requires less sample material. frontiersin.org
Recent technological advancements in detectors and computational methods have enabled Cryo-EM to achieve resolutions that are, in some cases, comparable to those obtained by X-ray crystallography, making it suitable for epitope mapping. frontiersin.org While specific Cryo-EM studies focused solely on Phl p 1 were not detailed in the provided search results, its application is recognized as a valuable tool for studying allergen-antibody complexes and understanding their interactions at a molecular level. nih.govfrontiersin.org
Advanced Proteomic Approaches for this compound Modification Analysis
Proteomic methodologies are essential for characterizing the molecular heterogeneity of Phl p 1, including its various isoforms and post-translational modifications (PTMs). These modifications can significantly influence the allergen's stability, immunogenicity, and IgE-binding capacity.
Mass Spectrometry (e.g., MALDI-TOF, ESI-Orbitrap)
Mass spectrometry (MS) is a cornerstone of modern proteomics, enabling the precise measurement of the mass-to-charge ratio of ionized molecules. This allows for the identification and quantification of proteins and their modifications.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is frequently used for the analysis of intact proteins and peptides. nih.govaai.orgaai.org In this technique, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, which then travels through a time-of-flight analyzer. aai.org MALDI-TOF has been used to determine the molecular mass of purified Phl p 1, revealing a mass of approximately 27.5 kDa, which is higher than the predicted molecular weight, suggesting the presence of PTMs. nih.gov It has also been used to analyze Phl p 1-derived peptides and to characterize recombinant versions of the allergen. aai.orgaai.org
Electrospray Ionization (ESI) coupled with high-resolution mass analyzers like the Orbitrap offers high sensitivity and mass accuracy, making it ideal for both "top-down" and "bottom-up" proteomic strategies. thermofisher.com In the top-down approach, intact proteins are directly analyzed, providing information on the various proteoforms, including different PTMs. thermofisher.com A top-down analysis of Phl p 1 revealed a greater complexity of glycan structures than previously understood, identifying up to eight different glycoforms. thermofisher.com
The "bottom-up" approach involves digesting the protein into smaller peptides with an enzyme like trypsin before MS analysis. thermofisher.com These peptides are then separated by liquid chromatography (LC) and analyzed by MS/MS, where they are fragmented to determine their amino acid sequence. thermofisher.comnih.gov This method has been used for the absolute quantification of Phl p 1 isoallergens in complex mixtures, using isotope-labeled heavy peptides as internal standards. researchgate.netacs.org High-resolution and accurate mass (HRAM) MS with a mass tolerance of <5 ppm allows for highly selective and accurate detection of these peptides. researchgate.netacs.org
| Technique | Application | Key Findings for Phl p 1 |
| MALDI-TOF MS | Determination of intact protein mass and analysis of peptides. nih.govaai.org | Confirmed the molecular weight of Phl p 1 and identified discrepancies with the predicted mass, indicating PTMs. nih.gov |
| ESI-Orbitrap MS (Top-Down) | Analysis of intact protein glycoforms. thermofisher.com | Increased the known number of Phl p 1 structural variants from three to eight glycoforms. thermofisher.com |
| ESI-Orbitrap MS (Bottom-Up) | Identification and quantification of peptides from digested protein. thermofisher.comresearchgate.netacs.org | Enabled absolute quantification of specific Phl p 1 isoallergens and identified post-translational modifications. researchgate.netacs.org |
Glycoproteomic Analysis
Glycosylation, the attachment of sugar moieties (glycans) to proteins, is a critical PTM of Phl p 1 that can impact its interaction with the immune system. thermofisher.comnih.gov Glycoproteomic analysis focuses on identifying the sites of glycosylation and characterizing the structure of the attached glycans.
Studies combining various MS techniques have provided a detailed picture of Phl p 1 glycosylation. nih.govthermofisher.comnih.gov It has been shown that Phl p 1 contains a single N-glycosylation site. nih.govuniprot.org The analysis of tryptic glycopeptides using HCD-MS2, which generates a characteristic oxonium ion at m/z 204.08, is indicative of N-acetylhexosamine (HexNAc) and helps to identify glycopeptides. nih.gov Further analysis has revealed the presence of specific glycoforms, such as MMXF3 and M0XF3, attached to this site. nih.gov
In addition to N-glycosylation, O-glycosylation has also been identified on Phl p 1. nih.gov A single furanosidic arabinose has been found attached to a hydroxyproline (B1673980) residue near the N-glycan. nih.gov This O-glycosylation is thought to be due to a specific consensus sequence for arabinosylation present in the N-terminal region of group 1 allergens. nih.gov The detailed characterization of these glycan structures is crucial, as carbohydrate moieties on allergens can themselves be recognized by the immune system and potentially contribute to the allergic response. thermofisher.comnih.gov A comprehensive glycoproteomic study characterized PTMs of seven major allergens, including Phl p 1, highlighting the important role of carbohydrates in allergen recognition. nih.govthermofisher.com
Identification of Species-Specific Peptides
The identification of peptides unique to a specific allergen source is crucial for accurate diagnostics, the standardization of allergen extracts, and for authenticating products used in immunotherapy. nih.gov A primary method for discovering species-specific peptides of the Phl p 1 allergen involves advanced proteomic techniques, particularly mass spectrometry (MS). nih.govacs.org
Researchers have utilized a proteomic approach to investigate the structural variability of group 1 allergens from five different grass species: Phleum pratense (Phl p 1), Anthoxanthum odoratum (Ant o 1), Dactylis glomerata (Dac g 1), Lolium perenne (Lol p 1), and Poa pratensis (Poa p 1). nih.govacs.org This comparative analysis, using techniques like liquid chromatography coupled with mass spectrometry, has revealed significant variations among the isoforms found in these species. Despite group 1 being the most conserved grass pollen allergen group, numerous amino acid differences were identified. nih.gov These differences allow for the identification of peptide sequences that are unique to Phl p 1. Such species-specific peptides can serve as molecular signatures for the precise identification and quantification of the Timothy grass allergen in complex mixtures. nih.govacs.org Furthermore, methods using stable isotope-labeled "heavy" peptides as internal standards in MS-based assays have been developed for the absolute quantification of Phl p 1, providing a highly sensitive tool for the standardization of allergen extracts. researchgate.net
| Allergen | Species Name | Common Name | Relevance in Comparative Proteomics |
|---|---|---|---|
| Phl p 1 | Phleum pratense | Timothy grass | Target allergen for identification of unique peptides. nih.govacs.org |
| Ant o 1 | Anthoxanthum odoratum | Sweet vernal grass | Used for comparative analysis to find Phl p 1-specific peptides. nih.govacs.org |
| Dac g 1 | Dactylis glomerata | Orchard grass / Cocksfoot | Used for comparative analysis to find Phl p 1-specific peptides. nih.govacs.org |
| Lol p 1 | Lolium perenne | Perennial ryegrass | Used for comparative analysis to find Phl p 1-specific peptides. nih.govacs.org |
| Poa p 1 | Poa pratensis | Kentucky bluegrass | Used for comparative analysis to find Phl p 1-specific peptides. nih.govacs.org |
Bioinformatic Tools for this compound Sequence, Structure, and Epitope Analysis
Bioinformatics is indispensable in modern allergology, providing a suite of computational tools to analyze allergen sequences, predict structures, and identify potential immune-reactive regions known as epitopes. nih.govresearchgate.net These methodologies are critical for understanding the molecular basis of Phl p 1 allergenicity and for designing novel diagnostic and therapeutic strategies. aai.org
Sequence alignment and homology searches are fundamental bioinformatic tasks used to compare the primary amino acid sequence of Phl p 1 against other known proteins. This process helps in identifying related allergens, understanding evolutionary relationships, and predicting potential cross-reactivity. doi.org
Publicly accessible databases such as GenBank, UniProt, and SWISS-PROT serve as vast repositories for protein sequence information, including that of Phl p 1 and its homologues. allergen.orguniprot.org Researchers use search algorithms like BLAST (Basic Local Alignment Search Tool) and FASTA to rapidly scan these databases for sequences similar to Phl p 1. nih.govnih.gov For more detailed comparisons between a smaller set of allergens, multiple sequence alignment tools like ClustalW are employed to highlight conserved regions and specific differences. doi.orgnih.gov
Comparative studies have shown a high degree of sequence conservation among group 1 grass allergens. For instance, the sequence identity between Phl p 1 and its homologues from other grasses is often high, yet key differences exist that can influence their specific allergenic properties. doi.org
| Allergen Comparison | Sequence Identity (%) | Sequence Homology (%) | Reference |
|---|---|---|---|
| Phl p 1 vs. Hol l 1 (Velvet grass) | 88.9 | 93.1 | doi.org |
| Phl p 1 vs. Lol p 1 (Ryegrass) | 85.9 | 90.9 | doi.org |
| Hol l 1 vs. Lol p 1 | 91.6 | 93.9 | doi.org |
Identifying the specific regions on an allergen that are recognized by the immune system (epitopes) is a primary goal of allergy research. Since most IgE epitopes are conformational (dependent on the 3D structure), and T-cell epitopes are linear peptides presented by HLA molecules, computational algorithms have been developed to predict these sites. aai.orgoup.com These in silico methods offer a rapid alternative to time-consuming experimental mapping. biorxiv.org
Various algorithms exist, each based on different principles:
T-cell Epitope Prediction : Tools like TEPITOPE use virtual matrices to predict peptide binding to various HLA-DR alleles, which are crucial for initiating the T-cell response. aai.org ProPred is another tool used for predicting T-cell epitopes. plos.org
IgE (B-cell) Epitope Prediction : As most IgE epitopes are conformational, prediction is more complex. oup.com Algorithms may use properties like surface accessibility, hydrophilicity, and structural flexibility to identify potential binding sites. plos.orgnih.gov More advanced methods, such as SPADE, integrate structural data and cross-reactivity information between homologous allergens to predict conformational IgE epitopes with greater accuracy. oup.comnih.gov Other tools like AllerCatPro and SORTALLER can also be used to predict the allergenic potential of proteins based on sequence features. researchgate.netoup.com
However, studies have shown that the predictive ability of many current tools, especially for IgE epitopes, can be limited and may perform only slightly better than random selection, highlighting the need for further methodological advancements. plos.org
| Algorithm/Tool | Prediction Target | Methodology Principle | Reference |
|---|---|---|---|
| TEPITOPE | T-cell epitopes (HLA-DR ligands) | Matrix-based algorithm for peptide-HLA binding prediction. | aai.org |
| SPADE | Conformational IgE epitopes | Combines structural data and cross-reactivity information from homologous allergens. | oup.comnih.gov |
| ProPred | T-cell epitopes | Matrix-based method for predicting HLA class II binding sites. | plos.org |
| AllerCatPro 2.0 | Allergenicity potential | Compares sequence and predicted 3D structure against comprehensive allergen datasets. | researchgate.net |
| SORTALLER | Allergenicity potential | Based on allergen family featured peptides (AFFPs) and BLAST similarity searches. | oup.com |
Structural databases are specialized resources that catalogue the three-dimensional (3D) structures of proteins, including allergens. The primary repository for experimentally determined structures is the Protein Data Bank (PDB). rcsb.org The crystal structure of Phl p 1, for example, is available in the PDB under the accession code 1N10. rcsb.org
Building on this primary data, specialized databases have been created to facilitate allergy research. The Structural Database of Allergenic Proteins (SDAP) is a key bioinformatic resource that integrates information on allergen sequences, structures, and IgE epitopes from the primary literature and public databases. allergen.orgnih.gov The updated SDAP 2.0 now includes high-quality 3D models for most known allergens generated with advanced software like AlphaFold 2, which is particularly useful for allergens without experimentally determined structures. nih.gov
SDAP provides a suite of integrated computational tools designed specifically for allergen analysis: nih.govnih.govnih.gov
Search and Retrieval : Users can search for allergens by name, species, or source and retrieve detailed information. nih.govutmb.edu
Sequence Similarity Tools : It incorporates tools like FASTA and a window-based search compliant with WHO/IUIS guidelines to assess if a novel protein shares similarities with known allergens. nih.gov
Epitope Analysis : A unique feature is its curated database of known IgE epitopes. Tools like the "property distance" tool can identify peptides in a query protein that are similar to these known epitopes, suggesting potential cross-reactivity. nih.govnih.gov
Structural Analysis : The database links to 3D structures and provides tools for their visualization, allowing for the mapping of epitopes onto the allergen's surface. nih.gov
These databases are vital for researchers investigating the structural basis of allergenicity and for regulatory bodies assessing the potential allergenicity of novel proteins. nih.govnih.gov
| Data Type in SDAP for Phl p 1 | Description | Example/Source |
|---|---|---|
| Allergen Name & Source | Official IUIS name, species (systematic and common), and allergen source. | Phl p 1.0101, Phleum pratense (Timothy grass), Pollen. utmb.edu |
| Protein Sequence | Amino acid sequence of the allergen. | Links to primary databases like GenBank (e.g., Acc. 3901094). utmb.edu |
| 3D Structure | Experimentally determined structures or high-quality computational models. | Links to PDB (e.g., 1N10) and internal AlphaFold 2 models. rcsb.orgnih.gov |
| Protein Family Classification | Classification based on sequence and domain similarity (e.g., Pfam). | Expansin family. plos.org |
| IgE Epitopes | Curated list of experimentally identified IgE binding regions. | Compiled from primary literature. nih.govnih.gov |
| Integrated Bioinformatic Tools | Tools for sequence similarity, peptide matching, and cross-reactivity analysis. | FASTA Search, Peptide Match, Property Distance (PD) tool. nih.govutmb.edu |
Future Directions and Emerging Research Avenues for Phl P I Allergen
Exploration of Novel Phl p 1 Allergen Isoforms and Their Immunological Relevance
The major allergen from Timothy grass pollen, Phl p 1, is a significant trigger for allergic reactions in a vast majority of grass pollen-allergic individuals. thermofisher.com The existence of different versions of this allergen, known as isoforms, adds a layer of complexity to both the diagnosis and treatment of these allergies. aai.orglth.se
Grasses are known to produce various isoforms of their allergens, which can complicate diagnostic and immunotherapeutic strategies if the antibody-binding sites, or epitopes, are not shared between them. aai.orglth.se For instance, the two primary isoforms of Phl p 1, designated as Phl p 1.0101 and Phl p 1.0102, exhibit a 94% identity in their mature protein structure and a 91% identity in the C-terminal domain. aai.orglth.se While these isoforms share many characteristics, the differences in their amino acid sequences can influence their recognition by the immune system. lth.se
Detailed molecular studies have utilized human monoclonal IgE antibodies, derived from allergic individuals, to map the specific regions on Phl p 1 that bind to these antibodies. aai.orgnih.gov This research has identified a "hot spot" of IgE-binding epitopes clustered on the C-terminal domain of the allergen. aai.orglth.se Interestingly, these epitopes are present on both major Phl p 1 isoforms, and also on a wide range of group 1 allergens from other grass species, explaining the extensive cross-reactivity observed among different grasses. thermofisher.comlth.se
The immunological relevance of these isoforms is a critical area of ongoing research. Studies have shown that while some IgE antibodies can cross-react with different isoforms, the strength of this binding can vary. aai.orglth.se This variability underscores the importance of carefully selecting which allergen isoforms to use for diagnostic tests and in the development of allergen-specific immunotherapies. karger.com The identification and characterization of novel Phl p 1 isoforms and a deeper understanding of their specific immunological properties will be crucial for improving the precision and effectiveness of allergy management. Further research in this area could lead to the design of hypoallergenic variants of Phl p 1, offering a safer alternative for immunotherapy. nih.gov
Systems Biology Approaches to Phl p 1 Allergen Interaction Networks
Understanding the complex interactions between the Phl p 1 allergen and the human immune system requires a holistic approach. Systems biology, which integrates various "omics" data, offers a powerful lens to view the intricate network of molecular events triggered by this major allergen.
Upon contact with the respiratory epithelium, Phl p 1 has been shown to activate these cells through a non-proteolytic mechanism. nih.gov This interaction leads to the release of a variety of signaling molecules, including interleukin-6 (IL-6), interleukin-8 (IL-8), and transforming growth factor-beta (TGF-β). nih.gov These mediators play a crucial role in attracting and influencing the activity of immune cells, thereby initiating and shaping the allergic response. nih.gov
Microarray analyses of human airway epithelial cells stimulated with purified Phl p 1 have revealed a significant upregulation of genes involved in "cell communication." nih.gov This highlights the allergen's ability to act as a potent trigger of the immune system. nih.gov The induced cytokines and chemokines form central nodes in computational models of direct gene interaction, further emphasizing their importance in the Phl p 1-induced inflammatory cascade. nih.gov
The interaction is not limited to the direct effect on epithelial cells. Phl p 1 belongs to the expansin protein superfamily, which is involved in loosening plant cell walls. thermofisher.com While a direct proteolytic activity of Phl p 1 is debated, some related group 1 allergens have shown enzymatic functions. d-nb.info Furthermore, Phl p 1 can interact with other components of the immune system. For example, it can bind to lipids, a characteristic shared with other major allergens that may contribute to their allergenicity. nih.gov
A comprehensive understanding of the Phl p 1 interactome, including its interactions with epithelial cells, immune cells, and other molecules, is essential. Systems biology approaches that integrate genomic, proteomic, and metabolomic data will be instrumental in mapping these complex networks. eaaci.org This knowledge can pave the way for identifying novel therapeutic targets and developing more effective strategies for preventing and treating grass pollen allergies.
Development of Advanced In Vitro Models for Phl p 1 Allergen Research
To better understand the mechanisms of allergic sensitization to Phl p 1, researchers are increasingly turning to sophisticated in vitro models that more accurately mimic the human respiratory system. mdpi.comnih.gov Traditional cell culture methods often fail to replicate the complex, three-dimensional environment of the airways. microfluidics-innovation-center.com
A significant advancement in this area is the development of "organ-on-a-chip" technology. microfluidics-innovation-center.comacs.org These microfluidic devices can simulate the structural, functional, and mechanical properties of human organs. microfluidics-innovation-center.com For respiratory research, "lung-on-a-chip" models are particularly valuable. mdpi.commicrofluidics-innovation-center.com These chips typically consist of two microchannels separated by a porous membrane. Human alveolar epithelial cells are cultured on one side of the membrane, and pulmonary endothelial cells on the other, creating a model of the alveolar-capillary barrier. mdpi.commicrofluidics-innovation-center.com This setup allows for the controlled introduction of air and liquid flow, simulating breathing and blood circulation. microfluidics-innovation-center.com
These advanced models offer several advantages for studying Phl p 1. They can be used to investigate the initial interactions between the allergen and the airway epithelium, including how the allergen penetrates this barrier. mdpi.com For instance, studies using polarized Calu-3 cell monolayers, a human airway epithelial cell line, have suggested that allergens like Bet v 1, which shares some properties with Phl p 1, may be actively transported across the epithelial layer. mdpi.com
Furthermore, lung-on-a-chip models can recreate key features of allergic diseases like asthma, such as mucus hypersecretion and the recruitment of inflammatory cells. mdpi.comnih.gov By introducing Phl p 1 to these models, researchers can study the subsequent inflammatory cascade in a controlled environment. For example, the addition of interleukin-13 (IL-13), a key cytokine in allergic inflammation, can induce goblet cell proliferation and excessive cytokine secretion, mimicking the asthmatic response. mdpi.com
The development of these biomimetic human lung-on-a-chip models provides a powerful platform for investigating the pathophysiology of Phl p 1-induced allergy at the organ level, offering a promising alternative to animal models and accelerating the development of new therapeutic interventions. mdpi.comnih.govmicrofluidics-innovation-center.com
Integration of Multi-Omics Data for Comprehensive Phl p 1 Allergen Understanding
A comprehensive understanding of the mechanisms underlying Phl p 1-induced allergy requires the integration of multiple layers of biological information. eaaci.org Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, are proving to be invaluable in unraveling the complex molecular networks involved in allergic diseases. eaaci.org
Proteomic analysis has been instrumental in identifying and characterizing the various allergens present in pollen, including Phl p 1 and its isoforms. acs.org Techniques like two-dimensional gel electrophoresis and mass spectrometry have been used to identify IgE-binding proteins in pollen extracts. acs.org For instance, proteomic studies of maize pollen, which cross-reacts with Timothy grass pollen, have confirmed that the major cross-reacting allergens belong to groups 1 and 13, showing significant sequence identity to Phl p 1 and Phl p 13, respectively. researchgate.net
Transcriptomics, through microarray analysis, has provided insights into the gene expression changes that occur in airway epithelial cells upon exposure to Phl p 1. nih.gov These studies have shown that Phl p 1 induces the expression of a wide range of pro-inflammatory cytokines and chemokines, highlighting its potent immune-stimulatory capacity. nih.govresearchgate.net
Metabolomics offers another layer of information by analyzing the small molecule metabolites present in a biological system. researchgate.net In the context of allergy, metabolomic studies have revealed alterations in key biological pathways, such as fatty acid metabolism and glycolysis, in individuals with severe allergic inflammation. researchgate.net
The true power of multi-omics lies in the integration of these different datasets. frontlinegenomics.com By combining proteomic, transcriptomic, and metabolomic data, researchers can build comprehensive models of the molecular pathways and interaction networks that are perturbed by Phl p 1. eaaci.orgtum.de This integrated approach can help to identify key molecular players and novel biomarkers for patient stratification and the development of targeted therapies. eaaci.org For example, co-analysis of proteomics and metabolomics data can reveal significant correlations between specific allergens and metabolites, providing a deeper understanding of the biological processes at play. frontiersin.org The application of advanced machine and deep learning techniques to these large, integrated datasets holds significant promise for advancing personalized medicine in the field of allergy. eaaci.org
Q & A
Q. What experimental methodologies are recommended for structural and immunological characterization of Phl p I?
Phl p I, a major timothy grass pollen allergen, requires a combination of proteomic and immunoblotting techniques for structural analysis. Two-dimensional (2D) immunoblotting with patient sera can identify isoforms and molecular weight (Mr) ranges (e.g., Phl p 1 at 40–57 kDa, pI 4.8–5.7) . Recombinant Phl p I produced in yeast systems (>90% purity via SDS-PAGE) enables standardized studies on antigenic properties . Pair these with IgE-binding assays using sensitized patient sera to map epitopes and cross-reactivity with other grass allergens (e.g., Phl p 4 or 5) .
Q. How can researchers validate the specificity of Phl p I in component-resolved diagnosis (CRD)?
CRD relies on isolating Phl p I-specific IgE using purified recombinant proteins or natural extracts. In studies, only 17.1% of Timothy grass-sensitized patients showed IgE reactivity to Phl p I, underscoring the need to exclude cross-reactive carbohydrate determinants (CCDs) via inhibition assays . Combine ImmunoCAP or microarray technologies with CCD-blocking reagents to minimize false positives .
Q. What are the key biochemical properties of Phl p I critical for designing in vitro assays?
Phl p I is a 39.2 kDa glycoprotein with isoforms varying in pI (acidic to neutral). Its stability under artificial environmental exposures (e.g., gaseous pollutants) can alter IgE-binding capacity, necessitating controlled extraction protocols and mass spectrometry to monitor post-translational modifications .
Advanced Research Questions
Q. How do conflicting data on Phl p I’s role in allergen immunotherapy (AIT) efficacy inform clinical trial design?
Sensitization to Phl p I is a proposed biomarker for AIT response, yet contradictions exist:
- Patients with low pre-treatment sIgE to Phl p I showed no clinical improvement in sublingual AIT .
- However, polysensitization to minor allergens (e.g., Phl p 7, 11) complicates efficacy assessments, requiring trials to stratify cohorts by sensitization profiles and include Phl p I-negative controls .
Recommendations: Use double-blind, placebo-controlled designs with active comparators (e.g., Phl p 1/5-enriched formulations) and track IgE/IgG4 dynamics over ≥2 years .
Q. What methodological challenges arise when studying Phl p I’s cross-reactivity with other grass pollen allergens?
Cross-reactivity between Phl p I and homologs (e.g., Cyn d 1 from Bermuda grass) complicates diagnostic specificity. Strategies include:
Q. How can proteomic discrepancies in Phl p I isoform identification impact biomarker discovery?
2D immunoblots reveal heterogeneous isoform patterns (e.g., varying pI and Mr), which may explain differential patient responses. To address this:
- Apply tandem mass spectrometry (LC-MS/MS) to resolve isoforms and correlate with clinical phenotypes (e.g., asthma severity) .
- Use monoclonal antibodies (mAbs) targeting conserved Phl p I epitopes to standardize allergen preparations for mechanistic studies .
Methodological Considerations for Data Interpretation
- Contradictory Sensitization Data : Regional variations in pollen exposure (e.g., low Phl p I sensitization in China vs. Europe) necessitate multicenter studies with harmonized IgE thresholds .
- Allergen Nomenclature : Adhere to WHO/IUIS guidelines to avoid misclassification; Phl p I must meet criteria for biochemical validation and IgE reactivity in ≥50% of sensitized patients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
